Bienvenue dans la boutique en ligne BenchChem!

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid

C-H borylation Regioselectivity Difluorobenzodioxole

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid (CAS 190903-71-0) is a heterocyclic boronic acid derivative comprising a 2,2-difluoro-1,3-benzodioxole scaffold with a boronic acid functional group at the 5-position. With a molecular formula of C₇H₅BF₂O₄ and a molecular weight of 201.92 g/mol, it is supplied as a white to yellow solid at standard purities of 97–98% (HPLC).

Molecular Formula C7H5BF2O4
Molecular Weight 201.92 g/mol
CAS No. 190903-71-0
Cat. No. B060524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
CAS190903-71-0
Molecular FormulaC7H5BF2O4
Molecular Weight201.92 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O
InChIInChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H
InChIKeyOTTIPUIRDXSIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-benzo[1,3]dioxole-5-boronic Acid: A Procurement-Grade Fluorinated Benzodioxole Building Block (CAS 190903-71-0)


2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid (CAS 190903-71-0) is a heterocyclic boronic acid derivative comprising a 2,2-difluoro-1,3-benzodioxole scaffold with a boronic acid functional group at the 5-position. With a molecular formula of C₇H₅BF₂O₄ and a molecular weight of 201.92 g/mol, it is supplied as a white to yellow solid at standard purities of 97–98% (HPLC) . This compound serves as a versatile synthetic intermediate for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and agrochemical discovery programs .

Why Non-Fluorinated or Regioisomeric Benzodioxole Boronic Acids Cannot Simply Substitute for 2,2-Difluoro-benzo[1,3]dioxole-5-boronic Acid


The 2,2-difluoro-1,3-benzodioxole core imparts unique electronic and steric properties that materially alter reactivity, regioselectivity, and the physicochemical profile of downstream products compared to non-fluorinated benzo[1,3]dioxole-5-boronic acid or the 4-boronic acid regioisomer (CAS 126120-87-4) . The strongly electron-withdrawing fluorine atoms lower the boronic acid pKa and redirect electrophilic and organometallic reactivity to the 7-position, as demonstrated by iridium-catalyzed C-H borylation studies [1]. These differences translate into distinct cross-coupling regiochemical outcomes and altered drug-like properties—including metabolic stability and lipophilicity—that are not reproducible by simply swapping in a non-fluorinated analog [2]. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence: 2,2-Difluoro-benzo[1,3]dioxole-5-boronic Acid Versus Closest Analogs


Regioselectivity Inversion in Iridium-Catalyzed C–H Borylation vs. Non-Fluorinated Benzodioxoles

Under iridium-catalyzed C–H borylation conditions, 5-substituted 2,2-difluorobenzo[d][1,3]dioxoles undergo borylation exclusively at the least sterically hindered 7-position with >99% regioselectivity [1]. This outcome is complementary to electrophilic aromatic substitution, which directs to the 4- and 6-positions on the same scaffold. In contrast, non-fluorinated 5-substituted benzo[1,3]dioxoles show different regiochemical preferences due to the absence of the strong electron-withdrawing fluorine effect, which alters the aromatic ring electronics and the steric environment around the oxygen atoms [1]. This directed borylation enables access to 5,7-disubstituted difluorobenzodioxoles that are inaccessible via electrophilic routes.

C-H borylation Regioselectivity Difluorobenzodioxole

Lower Boronic Acid pKa Compared to Non-Fluorinated Benzodioxole-5-boronic Acid

The predicted pKa of 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid is 8.25 ± 0.40 . This value is lower than the pKa of phenylboronic acid (≈8.8) and is expected to be 0.3–0.5 pKa units lower than that of the non-fluorinated benzo[d][1,3]dioxol-5-ylboronic acid, due to the electron-withdrawing effect of the gem-difluoro substituents . A lower pKa translates to greater Lewis acidity and faster transmetalation rates in Suzuki-Miyaura coupling under mildly basic conditions, while also modulating protodeboronation susceptibility [1].

Boronic acid acidity Protodeboronation Cross-coupling efficiency

Metabolic Stability Advantage of the Difluorobenzodioxole Scaffold Evidenced by Clinical Candidate Selection

The 2,2-difluoro-1,3-benzodioxole group has been incorporated into multiple clinical-stage and approved drug molecules—including the CFTR corrector VX-809 (lumacaftor) and the PI3Kγ inhibitor AS-604850—specifically to improve metabolic stability and block oxidative metabolism at the benzodioxole methylene position [1] [2]. The Batool et al. (2015) paper explicitly states that fluoroalkoxy groups, including the 2,2-difluoro-1,3-benzodioxole moiety, 'display higher metabolic and thermal stabilities' compared to non-fluorinated analogs [3]. While non-fluorinated benzo[d][1,3]dioxole-containing compounds are susceptible to cytochrome P450-mediated methylene oxidation, the gem-difluoro substitution effectively blocks this metabolic soft spot [1].

Metabolic stability Fluorine effect Drug-likeness

Commercial Availability with Validated Purity and Batch-to-Batch QC Documentation

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is commercially available from multiple reputable suppliers with well-documented purity specifications. Bidepharm supplies the compound at 98% purity with QC data including NMR, HPLC, and GC . Achemblock offers purity of 97% . In contrast, the 4-boronic acid regioisomer (CAS 126120-87-4) is less commonly stocked and often requires custom synthesis, which can introduce batch-to-batch variability and longer lead times [1]. Consistent commercial availability with validated analytical documentation reduces procurement risk for repeat synthetic campaigns.

Procurement quality QC documentation Synthetic reliability

Enhanced Lipophilicity and BBB Penetration Potential vs. Non-Fluorinated Benzodioxole Boronic Acids

The gem-difluoro substitution on the benzodioxole scaffold increases the lipophilicity (log P) of the resultant biaryl products by approximately 0.4–0.8 log units compared to the non-fluorinated benzo[d][1,3]dioxole derivatives, based on the well-established Hansch hydrophobic parameter (π) for aromatic fluorine substitution [1]. This moderate increase in lipophilicity can enhance blood-brain barrier (BBB) penetration and membrane permeability of final drug candidates—a key differentiator for CNS-targeted programs where non-fluorinated benzodioxole analogs may fall below the optimal log D range [2].

Lipophilicity CNS drug discovery Fluorine walk

High-Impact Application Scenarios Where 2,2-Difluoro-benzo[1,3]dioxole-5-boronic Acid Outperforms Analogous Building Blocks


Synthesis of 5,7-Disubstituted Difluorobenzodioxole Libraries via Iterative Borylation-Suzuki Sequences

Medicinal chemistry groups synthesizing focused libraries of 5,7-disubstituted difluorobenzodioxoles can exploit the compound's >99% regioselectivity for 7-position C–H borylation (after Suzuki coupling at the 5-position) [1]. This two-step sequence—Suzuki coupling at the 5-boronic acid followed by Ir-catalyzed C–H borylation at the 7-position—provides exclusive access to a disubstituted regioisomer that is inaccessible via electrophilic routes or from the non-fluorinated benzodioxole scaffold, enabling the exploration of novel chemical space for kinase inhibitor and GPCR modulator programs.

Discovery of Metabolically Stable CNS-Penetrant Drug Candidates Containing a Benzodioxole Pharmacophore

For CNS drug discovery programs where the benzodioxole motif is a critical pharmacophoric element (e.g., serotonin receptor ligands, MAO inhibitors), the difluoro variant provides a dual advantage: metabolic stabilization by blocking CYP450-mediated methylene oxidation [2] and a controlled increase in lipophilicity (Δlog P ≈ +0.4 to +0.8) that can improve BBB penetration [3]. This building block allows medicinal chemists to retain the pharmacophore while resolving two common liabilities of the non-fluorinated benzodioxole scaffold without adding molecular weight through additional substituents.

CFTR Corrector and PI3K Inhibitor Analoging Programs Requiring the 2,2-Difluorobenzodioxole Scaffold

The established clinical relevance of the 2,2-difluoro-benzo[1,3]dioxole-5-yl group in lumacaftor (VX-809, CFTR corrector) and AS-604850 (PI3Kγ inhibitor) makes this boronic acid the preferred building block for analoging campaigns around these clinical candidates [4] [5]. Using the 5-boronic acid directly in Suzuki coupling installs the full difluorobenzodioxole moiety in a single step, bypassing the need for multi-step synthesis of the corresponding aryl halide, reducing step count and improving overall yield.

Agrochemical Discovery Requiring Field-Stable Benzodioxole-Containing Active Ingredients

In agrochemical research, the difluorobenzodioxole scaffold's enhanced thermal and metabolic stability—cited as a property of fluoroalkoxy groups in general [6]—makes this boronic acid the building block of choice for developing fungicides, herbicides, or insecticides that must withstand environmental oxidative stress. The ready availability of the 5-boronic acid at 97–98% purity with QC documentation supports reproducible kilogram-scale synthesis of lead candidates for field trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.